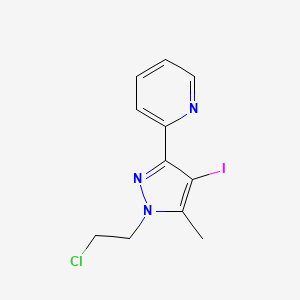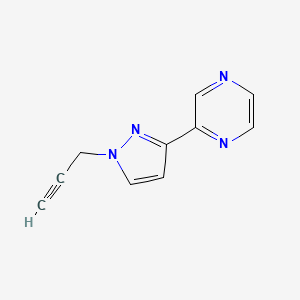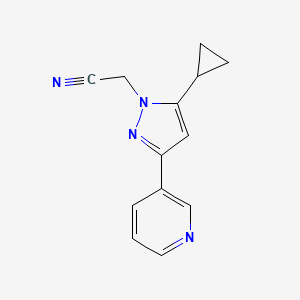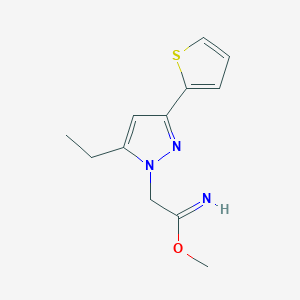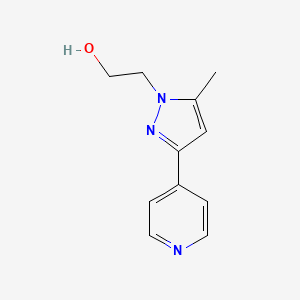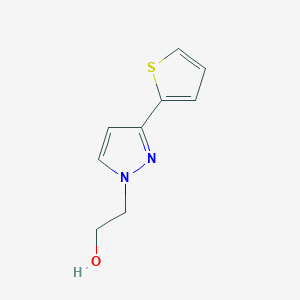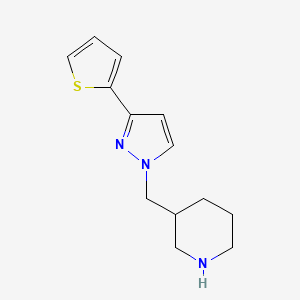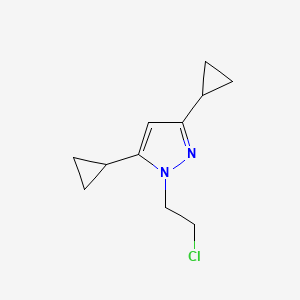
2-(3-(噻吩-2-基)-1H-吡唑-1-基)乙醛
描述
Synthesis Analysis
Several synthetic methods exist for preparing thiophene derivatives. Notably, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are commonly employed. These reactions allow the construction of diverse thiophene-based compounds from various substrates .
Molecular Structure Analysis
The molecular structure of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde comprises a pyrazole ring linked to a thiophene ring, with an aldehyde group. The sulfur atom in the thiophene ring imparts unique properties to this compound .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in typical aldehyde reactions, such as nucleophilic addition and condensation reactions. For instance, it may react with amines, hydrazines, or other nucleophiles to form derivatives .
科学研究应用
医药化学: 抗癌剂
噻吩衍生物,包括“2-(3-(噻吩-2-基)-1H-吡唑-1-基)乙醛”,已被用于合成具有抗癌特性的化合物 。噻吩富含电子,使其成为药物设计中的重要支架,可以开发出与生物靶标相互作用以抑制癌细胞生长的新型治疗剂。
材料科学: 有机半导体
在材料科学中,噻吩基分子在有机半导体的进步中很突出 。这些化合物对于开发具有高电荷迁移率和稳定性的材料至关重要,这些材料对于制造太阳能电池和薄膜晶体管等器件至关重要。
工业化学: 防腐剂
噻吩部分已知在工业化学中起防腐剂的作用 。将“2-(3-(噻吩-2-基)-1H-吡唑-1-基)乙醛”掺入涂层和材料中可以增强其耐腐蚀性,从而延长工业机械和基础设施的使用寿命。
有机电子学: 场效应晶体管
噻吩衍生物用于开发有机场效应晶体管 (OFET),这是一种用于有机电子学中信号开关和放大器件的晶体管 。噻吩的高π电子密度和平面结构有助于 OFET 中的有效电荷传输。
光电子学: 有机发光二极管 (OLED)
在光电子学领域,噻吩基化合物被用于制造 OLED 。这些器件用于显示器和照明,其中噻吩衍生物用作发光层,提供高质量的光发射。
环境和生物医学传感器
噻吩基醛,如“2-(3-(噻吩-2-基)-1H-吡唑-1-基)乙醛”,已被评估为具有环境和生物医学意义的化学传感器 。这些传感器可以检测各种阳离子,并有可能应用于监测环境污染物和生物标志物。
作用机制
Target of Action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Thiophene derivatives are known to interact with various biological targets due to their high resonance energy and electrophilic reactivity .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives have shown antioxidant and antimicrobial properties .
Pharmacokinetics
The presence of the thiophene ring could influence these properties, as thiophene derivatives are known to have various biological activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Some thiophene derivatives have shown antioxidant and antimicrobial properties .
生化分析
Biochemical Properties
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic activity, thereby influencing the metabolic pathways in which they are involved .
Cellular Effects
The effects of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. By affecting these enzymes, 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different metabolic pathways.
Molecular Mechanism
At the molecular level, 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can either enhance or inhibit the enzyme’s ability to catalyze oxidation reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and oxygen . The degradation products can also have biological activity, which may contribute to the observed effects in in vitro and in vivo studies. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects depends on the specific animal model and the route of administration. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects.
Metabolic Pathways
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is involved in various metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds. It interacts with enzymes such as cytochrome P450s, aldehyde dehydrogenases, and reductases, which play critical roles in the oxidation, reduction, and conjugation of this compound . These interactions can influence the metabolic flux and levels of metabolites, thereby affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through various targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXYSNKTLMRTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



